molecular formula C17H12F2O B160545 (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one CAS No. 53369-00-9

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

Cat. No. B160545
CAS RN: 53369-00-9
M. Wt: 270.27 g/mol
InChI Key: BNHFGYIPXPENKA-YDWXAUTNSA-N
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Description

“(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one” is a chemical compound with the molecular formula C17H12F2O . It is also known by other names such as trans,trans-1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one .


Molecular Structure Analysis

The molecular structure of this compound has been studied using single-crystal X-ray diffraction and solid-state NMR . The molecule has one half in the asymmetric unit disordered over two 50% occupancy sites .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.27 g/mol . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 270.08562133 g/mol . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

Crystallography and Polymorphism

  • A study reported a new polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, highlighting its unique disordered structure allowing for distinct patterns of intermolecular C-H...O contacts. This finding is significant for understanding the material's crystallographic properties (Ferreira et al., 2019).

Nonlinear Optical Properties

  • Bis-chalcone derivatives, including variants of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, exhibit significant nonlinear optical properties. Their use in polymer matrices demonstrates potential in optical limiting materials due to two-photon absorption phenomena (Shettigar et al., 2006).

Fluorescence Properties

  • Certain dienone derivatives, including (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, possess promising fluorescence properties. These compounds exhibit Stokes shifts and solvent-dependent absorption and emission characteristics, making them potential candidates for fluorescent probes (Ruanwas et al., 2015).

Photopolymerization Initiators

  • Certain pentaaza-1,4-dienes, related to (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, have been explored as photoinitiators for radical polymerization of vinyl monomers. They exhibit high initiation capacity, offering potential applications in industrial photoinitiator processes (Novikova et al., 2002).

Chemosensors for Anions

  • Chalcone derivatives, including (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, have been studied for their potential as chemosensors for anions, particularly cyanide ions. These compounds can detect cyanide ions in the presence of various interfering ions (Gupta et al., 2021).

properties

IUPAC Name

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHFGYIPXPENKA-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

Synthesis routes and methods I

Procedure details

Commercially available 4-fluorobenzaldehyde of formula V-1 is condensed with acetone, under basic conditions, to provide 1,5-Bis-(4-fluorophenyl)-penta-1,4-dien-3-one of formula V-2. The dienone is reduced with magnesium in methanol to provide the ketone of formula V-3. The ketone of formula V-3 is converted to dihydropyrone products of formula V-8 using chemistry analogous to that described in Chart U for the sequence of reactions from U-3 to U-8.
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4-Fluorobenzaldehyde (1r, 0.75 ml, 7.0 mmol) and acetone (19, 0.26 ml, 3.5 mmol) were combined in ethanol (30 ml) and stirred for 10 min at room temperature. A solution of sodium hydroxide (0.50 g, 12.5 mmol) and water (20 ml) was added and the mixture stirred for 18 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethanol to afford 0.82 g (86%) of a yellow solid: mp 150-152° C. [expected mp 152-154° C.]; 1H NMR: δ 6.97 (d, 2H, J=15.9 Hz), 7.09 (m, 4H), 7.58 (m, 4H), 7.68 (d, 2H, J=15.9 Hz); 13C NMR: δ 116.1, 1125.1, 130.2, 130.9, 142.0, 164.0, 188.3.
Quantity
0.75 mL
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reactant
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0.26 mL
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0.5 g
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20 mL
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30 mL
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solvent
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
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Reactant of Route 3
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

Citations

For This Compound
27
Citations
LOA Ferreira, AKSM Valdo… - … Section C: Structural …, 2019 - scripts.iucr.org
We report a new polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, C17H12F2O. Contrary to the precedent literature polymorph with Z′ = 3, our polymorph has one …
Number of citations: 2 scripts.iucr.org
C Di Chio, M Zhou, T Efferth… - Chemistry & …, 2022 - Wiley Online Library
This article described the synthesis and biological investigation of a series of symmetric diarylpentanoids, characterized by a dienone moiety and by a different pattern of substitution on …
Number of citations: 5 onlinelibrary.wiley.com
G Liang, S Yang, L Jiang, Y Zhao, L Shao… - Chemical and …, 2008 - jstage.jst.go.jp
The synthesis of three series of curcumin analogues with mono-carbonyl is described. Their in vitro antibacterial activities against seven Gram-positive and Gram-negative bacteria were …
Number of citations: 163 www.jstage.jst.go.jp
BS Pacheco, CC Da Silva, BN Da Rosa, KC Mariotti… - Chemical Papers, 2021 - Springer
Fingerprint development is one of the most useful techniques in forensic investigation. The powder method is widely used, as it consists of a non-destructive testing. However, some of …
Number of citations: 13 link.springer.com
PKG Roayapalley - 2021 - harvest.usask.ca
Cancer is a huge medical problem. One of the ways of treating this complaint is by the use of anticancer drugs. However this therapy suffers from two major drawbacks namely undue …
Number of citations: 0 harvest.usask.ca
LG Morão, CR Polaquini, M Kopacz… - …, 2019 - Wiley Online Library
Curcumin is the main constituent of turmeric, a seasoning popularized around the world with Indian cuisine. Among the benefits attributed to curcumin are anti‐inflammatory, …
Number of citations: 38 onlinelibrary.wiley.com
P Pantiora, V Furlan, D Matiadis, B Mavroidi… - Antioxidants, 2022 - mdpi.com
The isoenzyme of human glutathione transferase P1-1 (hGSTP1-1) is involved in multi-drug resistance (MDR) mechanisms in numerous cancer cell lines. In the present study, the …
Number of citations: 12 www.mdpi.com
L Yu, M Han, J Luan, L Xu, Y Ding, Q Xu - Scientific reports, 2016 - nature.com
Cheap, abundant but seldom-employed Ca(OH) 2 was found to be an excellent low-loading (5–10 mol%) catalyst for Claisen-Schmidt condensation of aldehydes with methyl ketones …
Number of citations: 23 www.nature.com
AS Oliveira, E Sousa… - Current medicinal …, 2015 - ingentaconnect.com
Curcumin (1) is a secondary metabolite of turmeric, derived from Curcuma longa L. and was shown to have many biological activities. One of the most interesting properties of curcumin (…
Number of citations: 87 www.ingentaconnect.com
LOA Ferreira, S Molnár, FT Martins, P Perjési… - Microchemical …, 2021 - Elsevier
Chalcones and derivatives are promising drugs, demonstrating, among others, antiviral, anticancer, anti-inflammatory, and antioxidant effects. The bioactivity of chalcones and …
Number of citations: 0 www.sciencedirect.com

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